Cu(MeCN)4BF4 in Enantioselective CuAAC
In a direct head-to-head comparison for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, Cu(MeCN)4BF4 demonstrated superior catalytic performance to Cu(MeCN)4PF6 [1]. Under identical reaction conditions (L4 ligand, 5 mol% catalyst loading, 40 °C in dimethoxyethane), Cu(MeCN)4BF4 provided an 82% yield with an enantiomeric ratio (er) of 91:9. This represents a 12.3% absolute increase in yield and a 10% relative improvement in enantioselectivity compared to Cu(MeCN)4PF6.
| Evidence Dimension | Catalytic Yield and Enantioselectivity |
|---|---|
| Target Compound Data | Yield: 82%; Enantiomeric Ratio (er): 91:9 |
| Comparator Or Baseline | Cu(MeCN)4PF6: Yield: 73%; er: 90:10 |
| Quantified Difference | Yield: +9 percentage points (12.3% relative increase); er: +1 percentage point towards major enantiomer (10% relative improvement in er) |
| Conditions | Allylic azide (0.1 mmol), alkyne (0.12 mmol) in dimethoxyethane (0.2 M), 5 mol% [Cu] and L4 ligand at 40 °C. Yields by 1H NMR, er by chiral HPLC. |
Why This Matters
For procurement in asymmetric catalysis, the 12.3% higher yield and improved enantioselectivity with Cu(MeCN)4BF4 directly translate to reduced material costs and simpler purification, offering a quantifiable advantage over the structurally similar PF6 salt.
- [1] W. D. G. Brittain, C. R. Coxon, & S. L. Cockroft. (2019). Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. The Journal of Organic Chemistry, 84(14), 9075-9086. (PMC6594181) View Source
